molecular formula C10H10O5 B2996193 5-Formyl-2,4-dimethoxybenzoic acid CAS No. 633300-30-8

5-Formyl-2,4-dimethoxybenzoic acid

Cat. No.: B2996193
CAS No.: 633300-30-8
M. Wt: 210.185
InChI Key: VZKWLIOJJAETJI-UHFFFAOYSA-N
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Description

5-Formyl-2,4-dimethoxybenzoic acid is an organic compound characterized by its molecular formula C9H8O5. It is a derivative of benzoic acid, featuring a formyl group (-CHO) at the 5-position and two methoxy groups (-OCH3) at the 2- and 4-positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4-dimethoxybenzoic acid typically involves the formylation of 2,4-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethoxybenzoic acid is treated with a Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the formyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group, resulting in 2,4-dimethoxybenzoic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming 5-hydroxymethyl-2,4-dimethoxybenzoic acid.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium amide, NaNH2) are typically employed.

Major Products Formed:

  • Oxidation: 2,4-dimethoxybenzoic acid

  • Reduction: 5-hydroxymethyl-2,4-dimethoxybenzoic acid

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Formyl-2,4-dimethoxybenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: It has potential as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

5-Formyl-2,4-dimethoxybenzoic acid is structurally similar to other benzoic acid derivatives, such as 2,4-dimethoxybenzoic acid and 3-formyl-2,4-dimethoxybenzoic acid. its unique placement of the formyl group at the 5-position distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in specific applications.

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoic acid

  • 3-Formyl-2,4-dimethoxybenzoic acid

  • 2-Formyl-3,4-dimethoxybenzoic acid

Properties

IUPAC Name

5-formyl-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKWLIOJJAETJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633300-30-8
Record name 5-formyl-2,4-dimethoxybenzoic acid
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